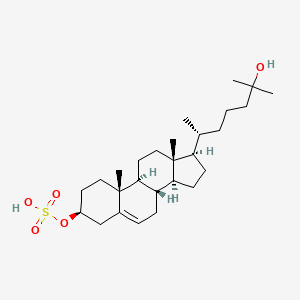

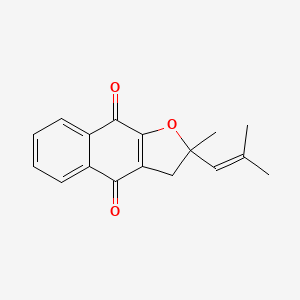

5-Cholesten-3beta-25-diol-3-sulfate

Overview

Description

Larsucosterol, also known as DUR-928, is an endogenous sulfated oxysterol and a potent epigenetic regulator. It plays a significant role in lipid metabolism, inflammatory responses, and cell survival. Larsucosterol has shown potential in treating various liver diseases, including alcohol-associated hepatitis and metabolic dysfunction-associated steatohepatitis .

Mechanism of Action

Larsucosterol, also known as 25HC3S, UGX2V7MGMZ, 5-Cholesten-3beta-25-diol-3-sulfate, or Larsucosterol [USAN], is a potent endogenous epigenetic regulator . This article will delve into the mechanism of action, biochemical pathways, pharmacokinetics, and the influence of environmental factors on Larsucosterol’s action.

Target of Action

The primary target of Larsucosterol is DNA methyltransferases (DNMTs) . DNMTs are enzymes that catalyze the transfer of a methyl group to DNA, playing a key role in the regulation of gene expression .

Mode of Action

Larsucosterol acts as an inhibitor of DNA methyltransferases (DNMT1, DNMT3a, and 3b) . By inhibiting DNA methylation, it modulates the expression of genes involved in cell signaling pathways associated with stress responses, cell death and survival, and lipid biosynthesis . It also upregulates the expression of CREB and AMPK via demethylating 5m CpG in their promoter regions, subsequently increasing intracellular PGC-1a levels .

Biochemical Pathways

Larsucosterol plays a significant role in lipid metabolism and inflammatory responses . It has been reported to reduce lipid accumulation within hepatocytes . It also attenuates inflammatory responses induced by lipopolysaccharide (LPS) and TNFa in macrophages .

Result of Action

The administration of Larsucosterol has demonstrated a reduction in lipid accumulation within hepatocytes . It also attenuates inflammatory responses, alleviating LPS- and acetaminophen (ATMP)-induced multiple organ injury, and decreasing mortalities in animal models . Biochemical parameters improved in most subjects, with notable declines in serum bilirubin levels from baseline to day 7 and day 28, and reductions in MELD scores at day 28 .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Larsucosterol. Epigenetic machinery, including DNA methylation, is involved in the development and recovery of chronic and acute liver diseases . Environmental factors can influence DNA methylation, representing a potential mechanism by which the environment can shape gene expression and subsequent health outcomes .

Biochemical Analysis

Biochemical Properties

5-Cholesten-3beta-25-diol-3-sulfate plays a crucial role in biochemical reactions, particularly in lipid metabolism. It interacts with several enzymes and proteins, including sterol regulatory element-binding proteins (SREBPs), liver X receptors (LXRs), and peroxisome proliferator-activated receptors (PPARs) . The compound inhibits the activity of SREBPs, which are key transcription factors involved in lipid biosynthesis . By suppressing SREBP-1/2 activities, this compound decreases the expression of genes responsible for cholesterol and fatty acid synthesis, such as acetyl-CoA carboxylase (ACC), fatty acid synthase (FAS), and HMG-CoA reductase . Additionally, it acts as an antagonist to LXRs, further modulating lipid metabolism .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In hepatocytes, it has been shown to inhibit cholesterol synthesis and reduce lipid accumulation . This compound also influences cell signaling pathways by modulating the activity of SREBPs and LXRs . In macrophages, this compound decreases lipid levels and inhibits inflammatory responses . Furthermore, it affects gene expression by downregulating the expression of genes involved in lipid biosynthesis and upregulating those associated with lipid degradation .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with key regulatory proteins and enzymes. It binds to and inhibits the activity of SREBPs, preventing their activation and subsequent translocation to the nucleus . This inhibition leads to a decrease in the expression of genes involved in lipid biosynthesis . Additionally, this compound acts as an LXR antagonist, blocking the activation of LXR target genes . This dual mechanism of action allows the compound to effectively regulate lipid metabolism and inflammatory responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability in vitro and in vivo, with a half-life of approximately 48 hours in circulation . Long-term studies have shown that this compound can significantly reduce lipid accumulation and inflammation in mouse models of nonalcoholic fatty liver disease (NAFLD) . These effects are associated with the sustained inhibition of SREBP signaling and the downregulation of lipid biosynthesis genes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively reduces lipid levels and inflammation without causing adverse effects . At higher doses, it may exhibit toxic effects, including hepatotoxicity and disruption of normal cellular functions . These findings highlight the importance of optimizing the dosage to achieve therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to lipid metabolism. It is synthesized from cholesterol through the action of sterol 25-hydroxylase and hydroxysteroid sulfotransferase (SULT2B1b) . The compound inhibits the LXRα signaling pathway, leading to a decrease in the expression of lipogenic genes such as SREBP-1c, fatty acid synthase, and acetyl-CoA carboxylase . This inhibition results in reduced lipid biosynthesis and accumulation .

Transport and Distribution

Within cells and tissues, this compound is widely distributed and exhibits a half-life of approximately 48 hours in circulation . It interacts with various transporters and binding proteins that facilitate its transport and distribution . The compound’s localization and accumulation are influenced by its interactions with these proteins, which play a crucial role in its regulatory functions.

Subcellular Localization

This compound is primarily localized in the nuclei of hepatocytes and macrophages . Its subcellular localization is essential for its activity, as it interacts with nuclear receptors and transcription factors to regulate gene expression . The compound’s targeting signals and post-translational modifications direct it to specific compartments, ensuring its effective function in lipid metabolism and inflammatory responses .

Preparation Methods

Synthetic Routes and Reaction Conditions: Larsucosterol is synthesized through a series of chemical reactions involving cholesterol derivatives. The key steps include the sulfation of 25-hydroxycholesterol to produce 25-hydroxycholest-5-en-3.beta.-yl hydrogen sulfate .

Industrial Production Methods: Industrial production of larsucosterol involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of solvents, catalysts, and controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions: Larsucosterol undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

Reduction: Reduction of double bonds or carbonyl groups.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Conditions involving nucleophiles or electrophiles, depending on the desired substitution.

Major Products: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of larsucosterol, which can be further utilized in research and therapeutic applications .

Scientific Research Applications

Larsucosterol has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying epigenetic regulation and lipid metabolism.

Biology: Investigated for its role in cell signaling pathways, stress responses, and cell survival.

Medicine: Potential therapeutic agent for treating liver diseases, including alcohol-associated hepatitis and metabolic dysfunction-associated steatohepatitis.

Industry: Utilized in the development of new drugs and therapeutic agents targeting epigenetic regulation and lipid metabolism

Comparison with Similar Compounds

25-Hydroxycholesterol: Another cholesterol derivative with similar lipid metabolism regulatory properties.

Oxysterol Sulfates: A class of compounds with similar epigenetic regulatory functions.

Uniqueness: Larsucosterol is unique due to its potent epigenetic regulatory properties and its ability to modulate multiple cell signaling pathways. Its dual role as a DNA methyltransferase inhibitor and liver X receptor antagonist makes it a promising candidate for therapeutic applications in liver diseases .

Properties

IUPAC Name |

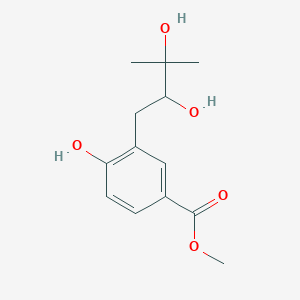

[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-6-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O5S/c1-18(7-6-14-25(2,3)28)22-10-11-23-21-9-8-19-17-20(32-33(29,30)31)12-15-26(19,4)24(21)13-16-27(22,23)5/h8,18,20-24,28H,6-7,9-17H2,1-5H3,(H,29,30,31)/t18-,20+,21+,22-,23+,24+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIUZYOCNZPYXOA-ZHHJOTBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)(C)O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OS(=O)(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884905-07-1 | |

| Record name | Larsucosterol [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0884905071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LARSUCOSTEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UGX2V7MGMZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: 25HC3S exhibits its biological activity primarily through interactions with two key nuclear receptors: peroxisome proliferator-activated receptor gamma (PPARγ) and liver X receptor (LXR).

ANone:

- Spectroscopic Data: Detailed spectroscopic data confirming the structure of synthetically produced 25HC3S, including mass spectrometry (MS) and nuclear magnetic resonance (NMR), can be found in the research by Ren et al. []

A: Research suggests that the sulfate group at the 3β position of 25HC3S is crucial for its distinct biological activity, differentiating it from its precursor, 25-hydroxycholesterol (25HC). [, , ] 25HC, lacking the sulfate group, acts as an LXR agonist, in contrast to the inhibitory effect of 25HC3S on LXR. [, ] This difference highlights the significance of the sulfate group in dictating the interactions of 25HC3S with its target receptors and its subsequent biological effects.

ANone: The biosynthesis of 25HC3S occurs in a two-step process:

- Step 1: Cholesterol is converted to 25HC by the enzyme cholesterol 25-hydroxylase (CYP27A1) located in the mitochondria. [, ]

- Step 2: 25HC is subsequently sulfated by the cytosolic enzyme hydroxysterol sulfotransferase 2B1b (SULT2B1b) to form 25HC3S. [, ]

ANone: 25HC3S has emerged as a promising therapeutic candidate for various liver diseases due to its ability to regulate lipid metabolism and inflammation.

- Nonalcoholic Fatty Liver Disease (NAFLD): In mouse models of NAFLD, 25HC3S administration effectively decreased hepatic lipid accumulation, suppressed hepatic inflammation, and improved insulin resistance. [] This suggests its potential in addressing both the metabolic and inflammatory components of NAFLD.

- Acute Liver Injury: 25HC3S treatment has shown remarkable efficacy in alleviating acetaminophen-induced acute liver injury in mouse models. [] It reduced mortality, decreased liver injury markers, stabilized mitochondrial function, and decreased oxidative stress, highlighting its potential as a therapeutic intervention for acute liver failure. []

- Alcohol-associated Hepatitis: Preliminary findings from a phase 2a clinical trial indicated that 25HC3S (Larsucosterol) was well-tolerated and showed promising efficacy signals in patients with alcohol-associated hepatitis. [] Further investigation in a larger phase 2b trial is underway to confirm these findings. []

ANone:

- In vitro: Human hepatocellular carcinoma cell lines (e.g., HepG2), primary rat hepatocytes, and human THP-1-derived macrophages have been utilized to study the effects of 25HC3S on lipid metabolism, inflammation, and cell proliferation. [, , , , , ]

- In vivo: Mouse models of diet-induced NAFLD and acetaminophen-induced acute liver injury have been employed to evaluate the therapeutic potential of 25HC3S. [, ] Additionally, a phase 2a clinical trial has been conducted in patients with alcohol-associated hepatitis. []

A: While detailed pharmacokinetic data is limited, a phase 2a clinical trial investigating 25HC3S in alcohol-associated hepatitis provided some insights. [] The study found that 25HC3S exhibited a favorable pharmacokinetic profile, with no significant impact of disease severity on its pharmacokinetic parameters. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

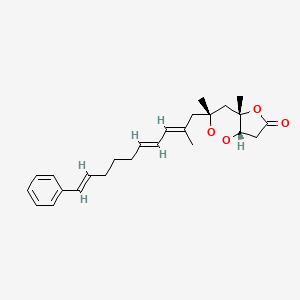

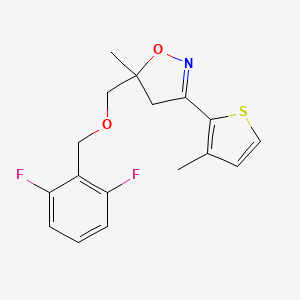

![5-[(3Z,5Z)-nona-3,5-dienyl]benzene-1,3-diol](/img/structure/B1249804.png)